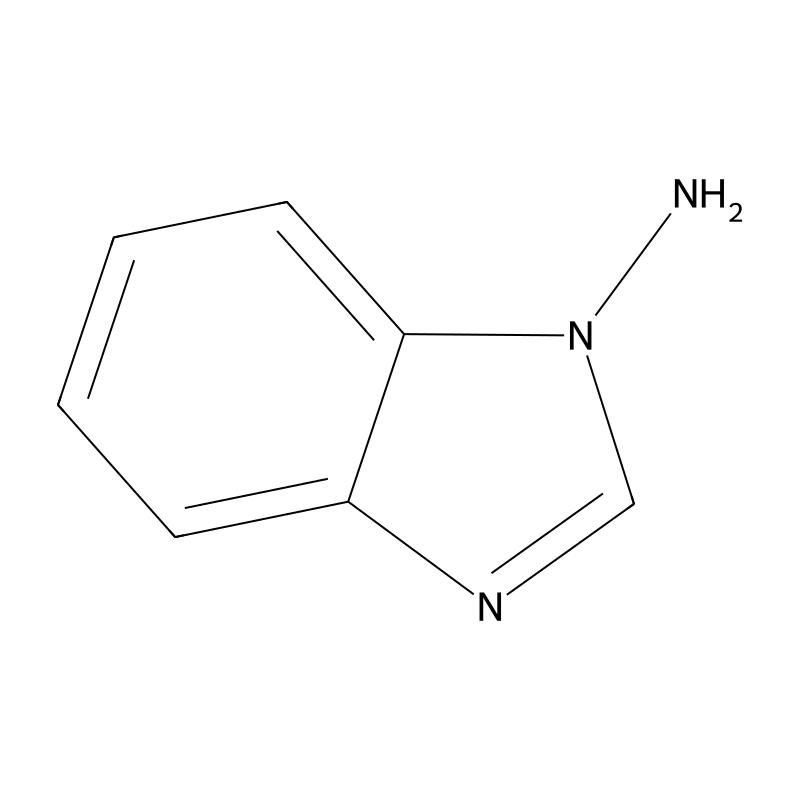1H-benzimidazol-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
1H-Benzimidazol-1-amine is available from commercial suppliers like Santa Cruz Biotechnology as a biochemical for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue. The specific use of 1H-Benzimidazol-1-amine in this field is not yet fully elucidated in publicly available research.
Pharmaceutical Testing
Companies like Biosynth offer 1H-Benzimidazol-1-amine as a reference standard for pharmaceutical testing . Reference standards are well-characterized materials used to calibrate instruments, identify unknown compounds, and ensure the quality and consistency of other chemicals. In this context, 1H-Benzimidazol-1-amine would likely be used to test the accuracy and reliability of analytical methods used in drug development.
1H-benzimidazol-1-amine is a derivative of benzimidazole, a bicyclic compound consisting of a fused benzene and imidazole ring. This compound features an amine group at the 1-position of the benzimidazole structure, which significantly influences its chemical reactivity and biological properties. The molecular formula for 1H-benzimidazol-1-amine is C7H8N2, and it has a molecular weight of approximately 132.15 g/mol. Its structure can be visualized as follows:
textN / \ C C || || C---C \ / \ C N \ / C
This compound is recognized for its potential applications in pharmaceuticals, particularly in the development of antifungal agents and other therapeutic agents.
- Acid-Base Reactions: The amine group can act as a base, neutralizing acids to form salts. This reaction is exothermic and results in the formation of stable ammonium salts .
- Nucleophilic Substitution: The nitrogen atoms can engage in nucleophilic substitution reactions, particularly at the 1- and 3-positions of the imidazole ring .
- Formation of Derivatives: It can react with various electrophiles to form substituted derivatives, enhancing its biological activity and allowing for structural modifications that can improve efficacy against specific targets.
1H-benzimidazol-1-amine exhibits notable biological activity, particularly as an antifungal agent. Studies have demonstrated its ability to inhibit fungal growth, making it a candidate for antifungal drug development . Additionally, derivatives of benzimidazole compounds have shown promise as inhibitors in various biological systems, including antiviral activities against retroviruses .
Several methods exist for synthesizing 1H-benzimidazol-1-amine:
- One-Pot Multicomponent Reactions: This method involves combining aryl amines, aldehydes, and azides under catalytic conditions to yield benzimidazole derivatives efficiently .
- Oxidative Cyclization: Using o-phenylenediamines as starting materials, this method employs oxidants to facilitate the cyclization process, yielding high yields of benzimidazole products .
- Copper-Catalyzed Reactions: These reactions utilize copper catalysts to promote the formation of benzimidazoles from various substrates, demonstrating broad functional group tolerance .
The applications of 1H-benzimidazol-1-amine are diverse:
- Pharmaceuticals: Its primary application is in drug development, particularly as an antifungal agent and potential antiviral compounds.
- Material Science: Benzimidazole derivatives are investigated for their properties in organic electronics and photonic devices due to their unique electronic characteristics.
- Agriculture: Some derivatives are explored for use as fungicides or plant growth regulators.
Interaction studies of 1H-benzimidazol-1-amine with biological targets have revealed its potential mechanisms of action. For example, docking studies indicate that certain derivatives can bind effectively within active sites of enzymes or receptors, enhancing their therapeutic efficacy against specific pathogens or diseases . The conformational flexibility provided by substituents on the benzimidazole ring plays a crucial role in these interactions.
Several compounds share structural similarities with 1H-benzimidazol-1-amine, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Benzimidazole | Parent Compound | Basic structure; exhibits similar reactivity |
| 2-Amino-benzimidazole | Substituted Benzimidazole | Enhanced biological activity as an antifungal |
| 5-Nitro-benzimidazole | Nitro-substituted | Increased potency against specific pathogens |
| Benzothiazole | Related Heterocycle | Antimicrobial properties; different heteroatom |
| Quinoxaline | Fused Aromatic System | Antimicrobial and anticancer activities |
Uniqueness: The presence of the amine group at the 1-position distinguishes 1H-benzimidazol-1-amine from other benzimidazole derivatives. This modification enhances its solubility and biological activity while allowing for further functionalization to optimize therapeutic effects.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








